

# "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" chemical properties

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## Compound of Interest

Compound Name:	Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Cat. No.:	B1582679

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An In-Depth Technical Guide to **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**, a versatile chemical intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established scientific principles, focusing on the causality behind its properties and applications.

## Introduction and Significance

**Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**, also known by its CAS Number 23575-30-6, is a substituted aminopropanenitrile derivative. Its molecular structure features a phenylamino core, a flexible ethyl-hydroxyl chain, and a terminal nitrile group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules.

The hydroxyl group offers a site for esterification or etherification, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the aromatic ring is amenable to electrophilic substitution. This trifecta of reactivity allows for diverse downstream chemical

modifications, making it a key building block in the synthesis of various target compounds, including those with potential pharmacological activity. Understanding its core properties is paramount for its effective utilization in research and development.

## Physicochemical and Spectroscopic Properties

The reliable use of any chemical intermediate begins with a thorough characterization of its physical and spectroscopic properties. These data points are critical for reaction planning, purification, and structural confirmation.

### Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**. These values are essential for predicting its behavior in different solvent systems and reaction conditions.

Property	Value	Source
CAS Number	23575-30-6	
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O	
Molecular Weight	190.24 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	170 °C at 1.5 mmHg	
Density	1.107 g/cm <sup>3</sup>	
Refractive Index (n <sup>20</sup> /D)	1.564	
Flash Point	>230 °F (>110 °C)	
XLogP3 (Predicted)	1.1	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	

## Spectroscopic Profile

Spectroscopic data is the fingerprint of a molecule. The following are characteristic spectral features for **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**.

- Infrared (IR) Spectroscopy:
  - $\sim 3400 \text{ cm}^{-1}$  (broad): O-H stretch from the hydroxyl group.
  - $\sim 3050 \text{ cm}^{-1}$ : Aromatic C-H stretch.
  - $\sim 2950 \text{ cm}^{-1}$ : Aliphatic C-H stretch.
  - $\sim 2250 \text{ cm}^{-1}$ : C≡N (nitrile) stretch. This is a sharp and characteristic peak.
  - $\sim 1600, 1500 \text{ cm}^{-1}$ : Aromatic C=C bending.
- $^1\text{H}$  NMR Spectroscopy ( $\text{CDCl}_3$ , 400 MHz):
  - $\delta \sim 7.2\text{-}7.3 \text{ ppm}$  (m, 2H): Aromatic protons (meta).
  - $\delta \sim 6.7\text{-}6.8 \text{ ppm}$  (m, 3H): Aromatic protons (ortho and para).
  - $\delta \sim 3.8 \text{ ppm}$  (t, 2H):  $-\text{CH}_2\text{-OH}$ .
  - $\delta \sim 3.6 \text{ ppm}$  (t, 2H):  $\text{Ph-N-CH}_2\text{-}$ .
  - $\delta \sim 3.5 \text{ ppm}$  (t, 2H):  $-\text{N-CH}_2\text{-CH}_2\text{-CN}$ .
  - $\delta \sim 2.6 \text{ ppm}$  (t, 2H):  $-\text{CH}_2\text{-CN}$ .
  - $\delta \sim 2.0 \text{ ppm}$  (s, 1H):  $-\text{OH}$  (can be broad and shift depending on concentration).
- $^{13}\text{C}$  NMR Spectroscopy ( $\text{CDCl}_3$ , 100 MHz):
  - $\delta \sim 147 \text{ ppm}$ : Aromatic C (quaternary, C-N).
  - $\delta \sim 129 \text{ ppm}$ : Aromatic C-H.

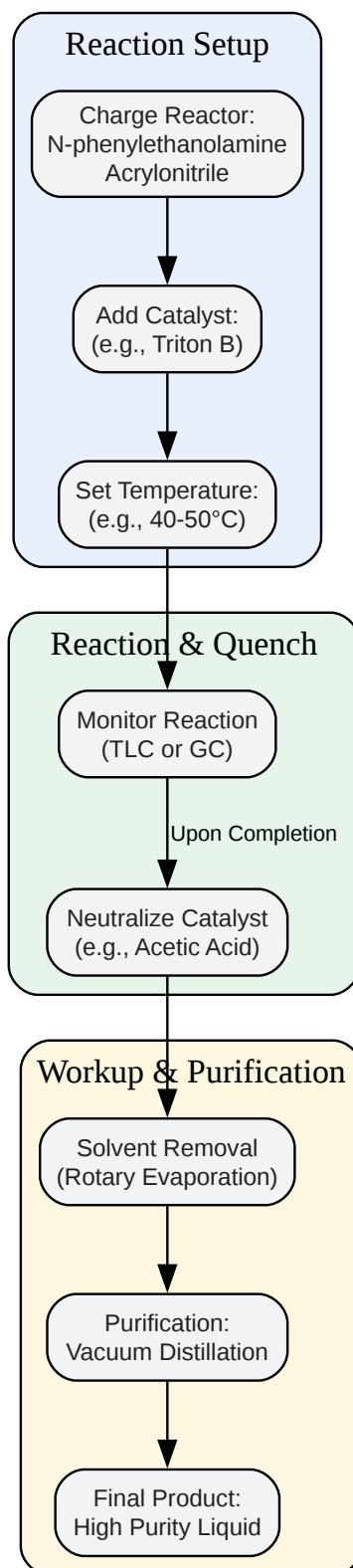
- $\delta \sim 118$  ppm: Nitrile C (C≡N).
- $\delta \sim 117$  ppm: Aromatic C-H.
- $\delta \sim 113$  ppm: Aromatic C-H.
- $\delta \sim 60$  ppm: -CH<sub>2</sub>-OH.
- $\delta \sim 52$  ppm: Ph-N-CH<sub>2</sub>-.
- $\delta \sim 45$  ppm: -N-CH<sub>2</sub>-CH<sub>2</sub>-CN.
- $\delta \sim 17$  ppm: -CH<sub>2</sub>-CN.

## Synthesis and Reaction Mechanism

The most common and efficient synthesis of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is via a cyanoethylation reaction. This reaction involves the Michael addition of N-phenyl-ethanolamine to acrylonitrile.

## Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the synthesis and purification process.



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Caption: Synthesis workflow for **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**.

## Step-by-Step Experimental Protocol

This protocol is a self-validating system. The success of each step, from catalyst neutralization to the final distillation, is critical for achieving high purity and yield.

- **Reactor Preparation:** To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add N-phenylethanolamine (137.18 g, 1.0 mol).
- **Catalyst Introduction:** Add a catalytic amount of a basic catalyst, such as Triton B (40% in methanol, 2 mL). The use of a strong base is crucial to deprotonate the amine, generating the nucleophile required for the Michael addition.
- **Reactant Addition:** Begin stirring and gently heat the mixture to 40°C. Add acrylonitrile (58.3 g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour. The exothermicity of the reaction must be controlled; maintain the internal temperature below 50°C using a water bath if necessary. The slight molar excess of acrylonitrile ensures the complete conversion of the starting amine.
- **Reaction Monitoring:** After the addition is complete, continue stirring at 45°C for 3-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting N-phenylethanolamine is consumed.
- **Quenching:** Cool the reaction mixture to room temperature. Carefully neutralize the basic catalyst by adding glacial acetic acid dropwise until the mixture is pH ~7. This step is critical to prevent side reactions during purification.
- **Purification:** Remove any low-boiling point volatiles (like excess acrylonitrile) under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation (e.g., at 1.5 mmHg, collecting the fraction at ~170°C) to yield **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** as a clear, viscous liquid.

## Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its utility as a versatile chemical scaffold. The distinct functional groups allow for sequential or orthogonal chemical modifications.

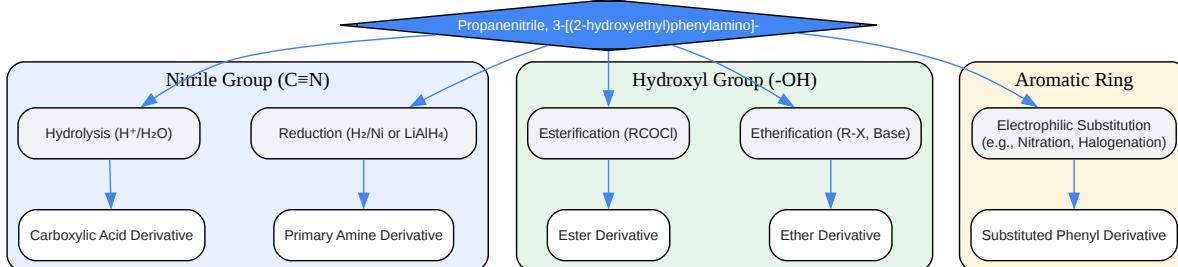
## Role as a Pharmaceutical Intermediate

**Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** serves as a key starting material in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A primary example is its use in the synthesis of Cetirizine, a second-generation antihistamine.

The synthetic pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by further functionalization.

## Synthetic Transformation Pathways

The diagram below outlines the primary reactive sites of the molecule and the potential transformations relevant to drug development.



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Caption: Key synthetic transformations of the title compound.

## Safety and Handling

**Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is a chemical that requires careful handling in a laboratory or industrial setting.

- Hazard Statements: Based on supplier safety data sheets, it is harmful if swallowed and causes skin and serious eye irritation.

- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
  - Work in a well-ventilated area or under a chemical fume hood.
  - Avoid contact with skin, eyes, and clothing.
  - In case of contact, immediately flush the affected area with plenty of water.
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

## Conclusion

**Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is more than a simple chemical; it is an enabling tool for complex molecular design. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for researchers in organic chemistry and drug development. A thorough understanding of the principles outlined in this guide will empower scientists to leverage its full potential in their synthetic endeavors.

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